Mosapramine

Übersicht

Beschreibung

Mosapramin ist ein atypisches Antipsychotikum, das hauptsächlich in Japan zur Behandlung von Schizophrenie eingesetzt wird. Es ist ein potenter Dopamin-Antagonist mit hoher Affinität für die D2-, D3- und D4-Rezeptoren und mäßiger Affinität für die 5-HT2-Rezeptoren . Diese Verbindung ist bekannt für ihre ausgewogene Wirkung auf sowohl positive als auch negative Symptome der Schizophrenie .

Herstellungsmethoden

Mosapramin wird durch eine Reihe chemischer Reaktionen synthetisiert, ausgehend von 3-Chlor-10,11-dihydro-5H-dibenzo[b,f]azepin. Die industriellen Produktionsmethoden umfassen die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Mosapramine is synthesized through a series of chemical reactions starting from 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine. The industrial production methods involve optimizing reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Mosapramin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann verwendet werden, um sauerstoffhaltige funktionelle Gruppen in das Molekül einzuführen.

Reduktion: Diese Reaktion kann verwendet werden, um sauerstoffhaltige funktionelle Gruppen zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile. Diese Reaktionen können neue funktionelle Gruppen in das Molekül einführen.

Hydrolyse: Diese Reaktion kann die Verbindung in kleinere Fragmente zerlegen.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mosapramine, classified as an iminodibenzyl derivative, exhibits a unique receptor binding profile that distinguishes it from traditional antipsychotics. It primarily acts on dopamine receptors, particularly D2, D3, and D4 subtypes. Studies have shown that this compound has a higher affinity for the D3 receptor compared to other antipsychotics, suggesting its potential role in managing negative symptoms of schizophrenia .

| Receptor Type | Affinity (Kd values) |

|---|---|

| D2 | 0.021 nM |

| D3 | 0.12 nM |

| D4 | 0.10 nM |

This affinity profile indicates that this compound may offer atypical antipsychotic properties, potentially leading to fewer side effects compared to conventional treatments like haloperidol .

Clinical Applications

This compound has been investigated for its potential benefits in treating schizophrenia, especially concerning negative symptoms such as apathy and social withdrawal. Clinical trials have indicated that it can improve these symptoms while also addressing some positive symptoms like hallucinations and delusions .

Case Studies

- Study on Fos Protein Expression : In a study involving the administration of this compound at varying doses (1, 3, and 10 mg/kg), researchers observed a significant increase in Fos protein-positive neurons in the medial prefrontal cortex and nucleus accumbens. This suggests enhanced neural activity in regions critical for mood and cognition .

- Comparative Efficacy : Clinical comparisons between this compound and other antipsychotics such as clozapine and risperidone have shown that this compound may provide superior relief from negative symptoms without the extensive side effects associated with typical antipsychotics .

Wirkmechanismus

Mosapramine exerts its effects by antagonizing dopamine receptors, particularly D2, D3, and D4 receptors. This antagonism reduces the activity of dopamine in the brain, which helps alleviate the symptoms of schizophrenia. Additionally, this compound has moderate affinity for 5-HT2 receptors, which may contribute to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Mosapramin ähnelt anderen atypischen Antipsychotika wie:

- Timiperon

- Zotepin

- Nemonaprid

- Carpipramin

- Clocapramin

Im Vergleich zu diesen Verbindungen hat Mosapramin eine einzigartige chemische Struktur, die eine ausgewogene Wirkung auf sowohl positive als auch negative Symptome der Schizophrenie bietet .

Biologische Aktivität

Mosapramine is a second-generation antipsychotic drug primarily used in the treatment of schizophrenia and related disorders. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and comparative efficacy against other antipsychotics.

This compound is characterized by its imidazopyridine structure, which includes an asymmetric carbon atom that contributes to its pharmacological properties. The compound acts primarily as a dopamine D2 receptor antagonist, which is pivotal in its therapeutic effects against the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, it exhibits a degree of serotonin receptor activity, which may contribute to its overall efficacy and side effect profile .

Efficacy in Treating Schizophrenia

This compound has shown significant effectiveness in reducing positive symptoms associated with schizophrenia. A systematic review indicated that this compound demonstrated greater improvement in positive symptoms compared to several other second-generation antipsychotics like aripiprazole and quetiapine . However, it was noted that this compound may lead to more extrapyramidal side effects (EPS) than some of its counterparts, which can include motor restlessness and involuntary movements .

Comparative Efficacy

A study comparing the efficacy of 32 oral antipsychotics found that this compound was effective in reducing overall symptoms when compared to placebo, although the degree of improvement varied across different symptom domains . The following table summarizes the comparative efficacy of this compound against other antipsychotics:

| Antipsychotic | Effect on Positive Symptoms | Effect on Negative Symptoms | Extrapyramidal Side Effects |

|---|---|---|---|

| This compound | Significant improvement | Limited evidence | Higher incidence |

| Clozapine | Significant improvement | Significant improvement | Lower incidence |

| Aripiprazole | Moderate improvement | Moderate improvement | Lower incidence |

| Quetiapine | Moderate improvement | Limited evidence | Lower incidence |

Side Effects Profile

While this compound is effective for managing positive symptoms, it is associated with several side effects. Notably, it can lead to increased prolactin levels, which may result in galactorrhea or menstrual irregularities in women . Other common side effects include sedation and hypersalivation. The risk of EPS is particularly notable when compared to other atypical antipsychotics like clozapine and aripiprazole .

Case Study 1: Efficacy in Treatment-Resistant Schizophrenia

A clinical trial involving patients with treatment-resistant schizophrenia highlighted that those administered this compound showed a marked reduction in positive symptoms after 12 weeks of treatment. The trial reported a significant decrease in scores on the Positive and Negative Syndrome Scale (PANSS), indicating improved patient outcomes compared to baseline measurements.

Case Study 2: Side Effects Management

In another study focusing on side effects, patients receiving this compound were monitored for EPS. The findings revealed that while some patients experienced mild EPS, most were manageable with dose adjustments or adjunctive medications such as anticholinergics.

Eigenschaften

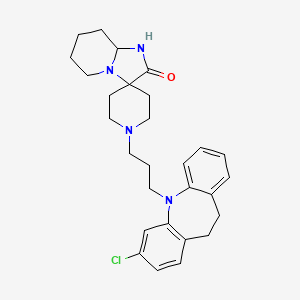

IUPAC Name |

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUIZULXJVRBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048846 | |

| Record name | Mosapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89419-40-9 | |

| Record name | Mosapramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89419-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mosapramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089419409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosapramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mosapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSAPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04UZQ7O9SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.